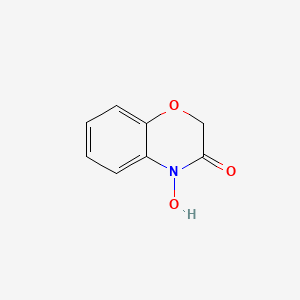

4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Descripción

Contextualization within the Benzoxazinoid Family

Benzoxazinoids are a class of indole-derived secondary metabolites primarily found in members of the grass family (Poaceae), including major cereal crops like maize, wheat, and rye, as well as in some dicotyledonous plants. scielo.brnih.gov These compounds are characterized by a core structure of 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one. scielo.brnih.gov

The benzoxazinoid family can be broadly categorized into three main groups: hydroxamic acids, lactams, and benzoxazolinones. scielo.brmdpi.com 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known by the acronym DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one), is a prominent hydroxamic acid. researchgate.netresearchgate.net Hydroxamic acids are distinguished by the presence of a hydroxyl group attached to the nitrogen atom at the 4-position of the benzoxazine (B1645224) ring, a feature that significantly influences their reactivity and biological activity. scielo.brnih.gov

DIBOA is a central compound in the benzoxazinoid biosynthetic pathway. nih.gov In many plants, DIBOA can be further modified to produce other significant benzoxazinoids. For instance, in maize and wheat, DIBOA is a precursor to 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), which is often more reactive. nih.gov In rye, DIBOA itself is a major defensive end-product. oup.com The conversion of DIBOA to its glucosylated form, DIBOA-Glc, is a crucial step for stabilization and storage within the plant cell. nih.govoup.com Upon tissue damage, this glucoside is rapidly hydrolyzed by β-glucosidases to release the active, but unstable, DIBOA aglycone. researchgate.netnih.gov DIBOA can then degrade into the more stable benzoxazolin-2-one (BOA). researchgate.net

The structural relationships and classifications within the benzoxazinoid family are detailed in the interactive table below.

| Compound Name | Acronym | Class | Key Structural Feature |

| This compound | DIBOA | Hydroxamic Acid | Hydroxyl group at N-4 |

| 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | DIMBOA | Hydroxamic Acid | Hydroxyl group at N-4, methoxy (B1213986) group at C-7 |

| 2-hydroxy-1,4-benzoxazin-3-one | HBOA | Lactam | Hydrogen at N-4 |

| (2R)-2-β-D-glucopyranosyloxy-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one | DIBOA-Glc | Glucoside | Glucose moiety at C-2 |

| Benzoxazolin-2-one | BOA | Benzoxazolinone | Degradation product of DIBOA |

| 6-methoxy-benzoxazolin-2-one | MBOA | Benzoxazolinone | Degradation product of DIMBOA |

Historical Perspectives on Benzoxazinoid Research

The investigation into benzoxazinoids dates back to the 1950s. oup.comoup.com Pioneering work by Virtanen and Hietala in the 1950s led to the initial discovery and characterization of these compounds in rye. researchgate.netwur.nl They first reported on benzoxazolinones in 1955 and shortly after, in the early 1960s, on the benzoxazinone (B8607429) structures. wur.nl These early studies laid the foundation for understanding a new class of plant secondary metabolites.

A significant milestone in benzoxazinoid research was the elucidation of the biosynthetic pathway leading to DIBOA, which was largely accomplished through studies in maize. nih.govoup.com In 1964, a maize mutant deficient in benzoxazinoid production, named benzoxazinless1 (bx1), was identified. nih.gov This mutant proved instrumental in unraveling the genetic basis of the pathway. It took over three decades of further research until the Bx1 gene was isolated and the complete pathway to DIBOA was elucidated in 1997. nih.govoup.com This was a landmark achievement, representing what was likely the first fully characterized biosynthetic pathway for any plant secondary metabolite. oup.com

Subsequent research has focused on identifying the genes and enzymes responsible for the various modifications of the core benzoxazinoid structure, such as the conversion of DIBOA to DIMBOA and the glucosylation steps. nih.gov The discovery that the genes for benzoxazinoid biosynthesis are often clustered together on the chromosome in maize was another major breakthrough. mdpi.com More recent studies have even revealed that the benzoxazinoid pathway has evolved independently at least three times in the plant kingdom, showcasing the flexibility of plant metabolism. nih.govmpg.de

Significance of Benzoxazinoids in Plant Chemical Ecology

Benzoxazinoids, including DIBOA, are cornerstones of the chemical defense systems of many grasses and other plants. scielo.brchimia.ch Their significance in chemical ecology is multifaceted, encompassing defense against a wide array of biological adversaries and interactions with other plants. nih.govsemanticscholar.org

Defense Against Herbivores and Pathogens: Benzoxazinoids exhibit a broad spectrum of antifeedant, insecticidal, and antimicrobial activities. scielo.brnih.gov They are considered phytoanticipins, meaning they are present in the plant constitutively as a pre-emptive defense. nih.gov The active aglycones, such as DIBOA and DIMBOA, are released from their inactive glucoside forms upon tissue damage caused by herbivore feeding or pathogen attack. researchgate.net

These compounds have been shown to be effective against a variety of pests, including:

Insects: They are involved in the defense of maize against lepidopteran pests like the European corn borer and in the resistance of cereals to various aphid species. nih.govacs.org

Fungi and Bacteria: Benzoxazinoids play a crucial role in resistance against fungi, bacteria, and nematodes. researchgate.net For example, DIBOA and DIMBOA have demonstrated activity against various fungal pathogens. researchgate.net Furthermore, DIMBOA has been shown to function as a signaling molecule, inducing other defense responses like callose deposition upon pathogen or insect attack. oup.comnih.gov

Allelopathy: Beyond direct defense, benzoxazinoids are potent allelochemicals, influencing the growth of neighboring plants. nih.gov This is particularly well-documented for rye, which is known for its ability to suppress weeds. biorxiv.org When benzoxazinoids like DIBOA are exuded from plant roots into the soil, they can degrade into other compounds. nih.govresearchgate.net For instance, DIBOA degrades in the soil to form 2-amino-3H-phenoxazin-3-one (APO). nih.gov This breakdown product is phytotoxic and can inhibit the growth of competing plant species, giving the benzoxazinoid-producing plant a competitive advantage. nih.gov This allelopathic action is a key factor in the success of certain cover crops, like cereal rye, in weed management programs. usda.gov

The diverse biological activities of this compound and its relatives underscore their vital role in shaping plant interactions within their ecosystems. chimia.chresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-8-5-12-7-4-2-1-3-6(7)9(8)11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSQWRVYIPQDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227885 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-26-6 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Benzoxazinoids in Biological Systems

Distribution Across Plant Taxa

The presence of benzoxazinoids has been confirmed in several plant families, with the highest concentrations and greatest diversity observed in the grass family (Poaceae). nih.govnih.gov However, their occurrence is not limited to grasses, as they have also been identified in several distantly related dicotyledonous families. nih.govnih.gov

The Poaceae family, which includes major agricultural crops like maize, wheat, and rye, is the most well-studied group of benzoxazinoid-producing plants. nih.govmdpi.com These compounds are a primary component of the constitutive and inducible defense systems in these cereals.

Maize (Zea mays): Maize is a model organism for the study of benzoxazinoid biosynthesis. mdpi.com The predominant benzoxazinoid in maize is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). wikipedia.orgnih.gov DIBOA is a precursor to DIMBOA in the biosynthetic pathway. researchgate.net Concentrations of these compounds are highest in young seedlings and decrease as the plant matures. wikipedia.orgresearchgate.net However, levels can be rapidly induced in older plants in response to herbivore feeding. wikipedia.orgnih.gov

Wheat (Triticum aestivum): Wheat also produces a range of benzoxazinoids, with DIMBOA often being the most abundant. mdpi.comnih.gov The accumulation of these compounds is highest in young tissues and varies depending on the genotype and environmental conditions. researchgate.net Wheat kernels, particularly the bran and germ, have been found to contain benzoxazinoids, primarily as DIBOA- and HBOA-diglycosides. mdpi.com

Rye (Secale cereale): Rye is known for producing particularly high levels of benzoxazinoids, which contributes to its notable allelopathic properties. nih.govbiorxiv.org Unlike maize and wheat, the dominant benzoxazinoid in the aerial parts of rye is typically DIBOA and its glucoside (DIBOA-Glc). mdpi.comusda.gov In contrast, rye roots tend to have higher concentrations of DIMBOA. mdpi.combiorxiv.org Rye kernels also contain benzoxazinoids. mdpi.com

Barley (Hordeum vulgare): While cultivated barley does not typically produce benzoxazinoids, some wild Hordeum species have been shown to synthesize these compounds, with DIBOA being a prevalent form. nih.govmdpi.com

Interactive Table 1: Dominant Benzoxazinoids in Selected Poaceae Species

| Plant Species | Common Name | Dominant Benzoxazinoid(s) | Primary Location |

| Zea mays | Maize | DIMBOA | Seedlings, Induced in mature plants |

| Triticum aestivum | Wheat | DIMBOA | Young tissues, Kernels |

| Secale cereale | Rye | DIBOA (aerial), DIMBOA (roots) | Seedlings, Throughout plant |

| Hordeum spp. (wild) | Wild Barley | DIBOA | Seedlings |

The occurrence of benzoxazinoids extends beyond the grasses to several eudicot families, suggesting an independent evolution of this metabolic pathway. nih.govnih.gov

Acanthaceae: Several species within the Acanthaceae family are known to produce benzoxazinoids. nih.govmdpi.com In some species like Aphelandra sp., DIBOA is the main benzoxazinoid, though others like DIMBOA are present in trace amounts. mdpi.com

Ranunculaceae: The presence of benzoxazinoids in this family is more sporadic. nih.gov For instance, Consolida orientalis is known to accumulate DIBOA-Glc, primarily in its aerial parts, especially the flowers. nih.govresearcher.life

Scrophulariaceae (and related families): Benzoxazinoids have been identified in species formerly classified under Scrophulariaceae, which are now placed in families like Plantaginaceae and Calceolariaceae. mdpi.comwur.nl Scoparia dulcis (Plantaginaceae) is one such species that synthesizes these compounds. mdpi.com

Environmental Influence on Benzoxazinoid Levels

The production of benzoxazinoids is not static but is dynamically influenced by a range of environmental cues, both biotic and abiotic. chimia.chnih.gov

Biotic Stress: Herbivory and pathogen attacks are potent inducers of benzoxazinoid biosynthesis. nih.govnih.gov For instance, feeding by the European corn borer on maize or infection by brown rust on rye can lead to significant increases in the local and systemic concentrations of these defensive compounds. wikipedia.orgnih.gov

Abiotic Stress: Environmental factors such as temperature can also modulate benzoxazinoid levels. Studies on rye have shown that cultivation at low temperatures (4°C) can affect the concentration of various benzoxazinoids, including DIBOA. mdpi.com Other factors like drought, CO2 levels, light, and nutrient availability have also been shown to influence their production. chimia.chresearchgate.net For example, the concentration of DIMBOA in maize seedlings can vary between different ecological environments. nih.gov

Molecular Biosynthesis and Genetic Regulation of Benzoxazinoids

Elucidation of Biosynthetic Pathways

The journey of benzoxazinoid synthesis begins in the plastids and involves a series of enzymatic reactions that convert primary metabolites into complex defense compounds. mdpi.comresearchgate.net The core pathway leading to the production of DIBOA has been largely deciphered in maize and serves as a model for understanding this process in other grasses. mdpi.comnih.gov

Early Precursors and Key Intermediates

The biosynthesis of benzoxazinoids branches off from the primary metabolic pathway of tryptophan synthesis. mdpi.comnih.gov The initial and pivotal precursor is indole-3-glycerol phosphate (B84403) (IGP), a product of the shikimate pathway. researchgate.netnih.gov The enzyme indole-3-glycerol phosphate lyase, encoded by the Bx1 gene, catalyzes the conversion of IGP to free indole (B1671886), marking the first committed step in benzoxazinoid biosynthesis. researchgate.netresearchgate.netuniprot.org This free indole then serves as the foundational molecule for the subsequent construction of the benzoxazinoid skeleton. mdpi.com

Enzymatic Steps and Catalytic Mechanisms

The conversion of indole into the core benzoxazinoid structure involves a series of oxidation and hydroxylation reactions, primarily catalyzed by a family of cytochrome P450 monooxygenases, followed by glucosylation for stabilization. mdpi.comnih.gov

Following the formation of indole, a cascade of four consecutive hydroxylation and ring expansion reactions is catalyzed by the cytochrome P450-dependent monooxygenases BX2, BX3, BX4, and BX5. researchgate.netnih.govtum.de These enzymes, though sharing sequence homology, have evolved to be highly specific, each predominantly catalyzing a single step in the pathway that converts indole to the highly oxidized DIBOA. nih.govtum.de The genes encoding these enzymes (Bx2 through Bx5) are located in a cluster on chromosome 4 in maize, which may facilitate their coordinated regulation. researchgate.netmdpi.com The sequence of reactions is as follows:

BX2: Catalyzes the first hydroxylation of indole to form indolin-2-one. mdpi.com

BX3, BX4, and BX5: Continue the sequential hydroxylation and ring expansion to ultimately produce 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). nih.govmdpi.com

| Enzyme | Function | Substrate | Product |

| BX1 | Indole-3-glycerol phosphate lyase | Indole-3-glycerol phosphate | Indole |

| BX2 | Cytochrome P450 monooxygenase | Indole | Indolin-2-one |

| BX3 | Cytochrome P450 monooxygenase | Intermediate | Hydroxylated intermediate |

| BX4 | Cytochrome P450 monooxygenase | Intermediate | Hydroxylated intermediate |

| BX5 | Cytochrome P450 monooxygenase | Intermediate | 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) |

Table 1: Key Enzymes in the Early Stages of Benzoxazinoid Biosynthesis

The N-hydroxylation step is a critical part of the DIBOA biosynthesis, leading to the formation of the unstable hydroxamic acid moiety. This reaction is catalyzed by a monooxygenase that acts on 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one. wikipedia.org This enzyme, classified as 2-hydroxy-1,4-benzoxazin-3-one monooxygenase, utilizes NAD(P)H and molecular oxygen to introduce a hydroxyl group at the N4 position, yielding 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA). wikipedia.org This enzymatic step is crucial for the biological activity of the resulting benzoxazinoid.

To prevent autotoxicity and for stable storage within the plant cell, the reactive DIBOA aglucone is glucosylated. nih.govnih.gov This final step in the core DIBOA pathway is catalyzed by UDP-glucosyltransferases (UGTs), specifically BX8 and BX9 in maize. nih.govnih.gov These enzymes transfer a glucose molecule from UDP-glucose to the hydroxyl group at the C2 position of DIBOA, forming the stable DIBOA-glucoside (DIBOA-Glc). researchgate.netnih.gov Both BX8 and BX9 exhibit high substrate specificity, with a preference for DIBOA. nih.gov The Bx8 gene is part of the benzoxazinoid gene cluster on chromosome 4, while Bx9 is located on chromosome 1. nih.gov

| Enzyme | Function | Substrate | Product |

| BX8 | UDP-glucosyltransferase | DIBOA | DIBOA-glucoside |

| BX9 | UDP-glucosyltransferase | DIBOA | DIBOA-glucoside |

Table 2: Glucosyltransferases in Benzoxazinoid Biosynthesis

Methylation Steps (e.g., BX6, BX7, BX10, BX11, BX12)

Following the creation of the core benzoxazinoid structure, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), further modifications occur to produce a variety of derivatives. nih.gov A key hydroxylation step is catalyzed by the 2-oxoglutarate-dependent dioxygenase (2ODD) known as BX6, which converts DIBOA-glucoside (DIBOA-Glc) to 2,4,7-trihydroxy-1,4-benzoxazin-3-one-glucoside (TRIBOA-Glc). nih.govnih.gov This reaction introduces a hydroxyl group at the C-7 position. nih.gov

Subsequently, a series of methylation reactions, catalyzed by O-methyltransferases (OMTs), further diversifies the benzoxazinoid profile. The OMT BX7 catalyzes the methylation of the 7-hydroxyl group of TRIBOA-Glc to produce 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). nih.govnih.gov DIMBOA-Glc is a major and potent benzoxazinoid found in many grasses. nih.gov

In response to certain stimuli, such as insect herbivory, DIMBOA-Glc can be further modified. nih.gov A set of three homologous O-methyltransferases, BX10, BX11, and BX12, are responsible for the S-adenosyl-l-methionine-dependent methylation of the hydroxamic acid group of DIMBOA-Glc. nih.gov This conversion results in the formation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc). nih.gov Another OMT, BX14, can also catalyze this reaction. nih.govresearchgate.net Additionally, the dioxygenase BX13 can convert DIMBOA-Glc to TRIMBOA-Glc, which is then methylated by BX7 to produce DIM2BOA-Glc. nih.govnih.gov

| Enzyme | Type | Function |

| BX6 | 2-oxoglutarate-dependent dioxygenase (2ODD) | Hydroxylates DIBOA-Glc at the C-7 position to form TRIBOA-Glc. nih.govnih.gov |

| BX7 | O-methyltransferase (OMT) | Methylates the 7-OH group of TRIBOA-Glc to form DIMBOA-Glc and also methylates TRIMBOA-Glc to form DIM2BOA-Glc. nih.govnih.gov |

| BX10 | O-methyltransferase (OMT) | Converts DIMBOA-Glc to HDMBOA-Glc. nih.govnih.gov |

| BX11 | O-methyltransferase (OMT) | Converts DIMBOA-Glc to HDMBOA-Glc. nih.gov |

| BX12 | O-methyltransferase (OMT) | Converts DIMBOA-Glc to HDMBOA-Glc. nih.gov |

Genetic Control of Benzoxazinoid Biosynthesis

The production of benzoxazinoids is under precise genetic control, involving a suite of biosynthetic genes (Bx genes) whose organization, evolution, and expression are intricately regulated.

Identification and Characterization of Biosynthetic Genes (e.g., Bx genes)

The genes responsible for benzoxazinoid biosynthesis have been extensively studied, particularly in gramineous species like maize, wheat, and rye. mdpi.com The core pathway begins with the conversion of indole-3-glycerol phosphate to indole, a reaction catalyzed by the enzyme encoded by the Bx1 gene. nih.govnih.gov Following this, four cytochrome P450 monooxygenases, encoded by Bx2 through Bx5, sequentially oxidize the indole molecule to form the foundational benzoxazinoid DIBOA. nih.govnih.gov

The stabilization of DIBOA is achieved through glucosylation, a process carried out by UDP-glucosyltransferases (UGTs) encoded by the Bx8 and Bx9 genes, resulting in DIBOA-Glc. nih.gov Further modifications are catalyzed by enzymes encoded by other Bx genes, including the aforementioned Bx6 (a 2-oxoglutarate-dependent dioxygenase) and various O-methyltransferases (Bx7, Bx10, Bx11, Bx12, and Bx14). nih.govnih.gov Another 2-ODD, encoded by Bx13, is also involved in the diversification of these compounds. nih.govnih.gov In maize, a total of 26 BGC gene members have been identified. mdpi.com

| Gene | Encoded Enzyme Family | Function in Biosynthesis |

| Bx1 | Tryptophan synthase alpha-subunit homolog | Converts indole-3-glycerol phosphate to indole. nih.govtum.de |

| Bx2-Bx5 | Cytochrome P450 monooxygenases (CYP71C subfamily) | Sequential oxidation of indole to form DIBOA. nih.govnih.gov |

| Bx6 | 2-oxoglutarate-dependent dioxygenase (2-ODD) | Hydroxylation of DIBOA-Glc to TRIBOA-Glc. nih.gov |

| Bx7 | O-methyltransferase (OMT) | Methylation of TRIBOA-Glc to DIMBOA-Glc. nih.gov |

| Bx8/Bx9 | UDP-glucosyltransferases (UGT) | Glucosylation of DIBOA to form DIBOA-Glc. nih.gov |

| Bx10-Bx12 | O-methyltransferases (OMT) | Conversion of DIMBOA-Glc to HDMBOA-Glc. nih.gov |

| Bx13 | 2-oxoglutarate-dependent dioxygenase (2-ODD) | Conversion of DIMBOA-Glc to TRIMBOA-Glc. nih.gov |

| Bx14 | O-methyltransferase (OMT) | Conversion of DIMBOA-Glc to HDMBOA-Glc. nih.gov |

Gene Cluster Organization and Evolution

A remarkable feature of benzoxazinoid biosynthesis is the organization of its core genes into a biosynthetic gene cluster (BGC). nih.gov In maize, the genes Bx1 through Bx5 and Bx8 are located in close proximity on the short arm of chromosome 4. mdpi.com This clustering is thought to facilitate the co-regulation of gene expression. nih.gov However, not all Bx genes are part of this main cluster. For instance, Bx6 and Bx7 are also on chromosome 4 but are located at a distance from the core cluster, while Bx9 is on chromosome 1. tum.deoup.com The genes responsible for the later methylation steps, Bx10 to Bx12, are found as paralogues on chromosome 1. mdpi.com

The evolution of the Bx gene cluster is a topic of significant research. It is believed to have originated from the duplication and subsequent translocation of ancestral genes. biorxiv.org Comparative genomics across 40 grass species revealed that complete Bx clusters are present in genera within the Panicoideae subfamily, such as Zea (maize). biorxiv.org Intriguingly, evidence suggests that the Bx cluster in the Triticeae tribe (which includes wheat and rye) was acquired from an ancestral Panicoideae species through a horizontal gene transfer event. biorxiv.orgresearchgate.net This ancient cluster likely included additional genes like Bx6, which later became separated in some lineages. biorxiv.org The evolutionary history of these genes shows they have been under constrained purifying selection, highlighting their importance for environmental adaptation. biorxiv.org

Regulatory Mechanisms of Gene Expression

The expression of Bx genes is subject to complex regulatory control, influenced by developmental stage, tissue type, and environmental stimuli. The accumulation of benzoxazinoids is often highest in young seedlings and decreases as the plant matures. tum.de

Biotic stresses, such as insect feeding and fungal infection, can induce the expression of Bx genes. nih.govnih.gov For example, herbivory by caterpillars can lead to the accumulation of HDMBOA-Glc, which involves the induced expression of Bx10 and Bx11. oup.com The plant hormone jasmonic acid (JA) appears to play a role in this stress-inducible regulation. nih.gov In wheat, the transcription factor TaMYB31 has been identified as a regulator of the benzoxazinoid biosynthetic pathway, activating the promoters of Bx1 and Bx4 in response to both biotic and abiotic stresses like drought. oup.com Abiotic factors, including temperature, drought, and light conditions, also regulate benzoxazinoid accumulation, although the precise molecular mechanisms are still being elucidated. mdpi.comoup.com

Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of benzoxazinoids is a compartmentalized process, with different enzymatic steps occurring in distinct subcellular locations. This separation is crucial for managing reactive intermediates and protecting the cell from potential autotoxicity. mdpi.comresearchgate.net

The pathway begins in the plastids (specifically the chloroplast stroma), where BX1 converts indole-3-glycerol phosphate into indole. tum.demdpi.com The indole is then transported to the endoplasmic reticulum (ER), where the four cytochrome P450 enzymes (BX2, BX3, BX4, and BX5) are anchored to the ER membrane and carry out the synthesis of DIBOA. tum.demdpi.com

The subsequent modification steps occur in the cytosol. The newly synthesized DIBOA is released from the ER and stabilized by glucosylation via the cytosolic enzymes BX8 and BX9. tum.deoup.com The hydroxylation by BX6 and the methylation reactions catalyzed by BX7, BX10, BX11, and BX12 also take place in the cytosol, as these are soluble enzymes. mdpi.com Finally, the stable, water-soluble benzoxazinoid glucosides, such as DIMBOA-Glc, are transported and stored in the cell's vacuole. tum.demdpi.com Upon tissue damage, these glucosides are released and come into contact with β-glucosidases, which are located in the plastids and cell wall, activating the toxic aglycones. mdpi.comnih.gov

| Enzyme(s) | Subcellular Location | Process |

| BX1 | Plastid (Stroma) | Indole synthesis. tum.demdpi.com |

| BX2-BX5 | Endoplasmic Reticulum (ER) Membrane | DIBOA synthesis from indole. tum.demdpi.com |

| BX6, BX7 | Cytosol | Hydroxylation and methylation to form DIMBOA-Glc. tum.demdpi.com |

| BX8, BX9 | Cytosol | Glucosylation of DIBOA. tum.deoup.com |

| BX10-BX12 | Cytosol | Methylation of DIMBOA-Glc to HDMBOA-Glc. mdpi.com |

| Benzoxazinoid-glucosides | Vacuole | Storage of final products. tum.demdpi.com |

| β-glucosidases | Plastid, Cell Wall | Activation of glucosides upon tissue damage. mdpi.com |

Ecological and Biological Functions of Benzoxazinoids

Allelopathic Interactions in Plant Communities

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. nih.govresearchgate.net 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one is a primary allelochemical implicated in the well-documented weed-suppressing ability of crops like rye and wheat. acs.orgacs.orgnih.gov

Research has consistently demonstrated the phytotoxic (toxic to plants) effects of this compound on various plant species, particularly weeds. It has been identified as a key compound responsible for the allelopathic activity of rye, which is often used as a cover crop to suppress weeds. acs.orgscielo.br Laboratory bioassays have confirmed its ability to inhibit the growth of several weed species. For example, studies have shown that it significantly inhibits the root growth of barnyardgrass (Echinochloa crus-galli) and garden cress (Lepidium sativum). researchgate.net The primary compound found in rye residues that is responsible for its allelopathic effects is this compound. acs.org In field conditions, the disappearance of this compound from rye residues correlates with the loss of their allelopathic effects. acs.org

Table 1: Inhibitory Effects of this compound on Weed Species

| Target Weed Species | Observed Effect | Concentration for 50% Inhibition (IC50) | Source |

| Garden Cress (Lepidium sativum) | Root growth inhibition | ~0.37 mM | researchgate.net |

| Barnyardgrass (Echinochloa crus-galli) | Root growth inhibition | Significant inhibition observed | researchgate.net |

| Barnyardgrass (Echinochloa crus-galli) | Reduced emergence | - | scielo.br |

Plants release allelochemicals into the soil environment through various means, including volatilization, leaching from residues, and, most significantly, through root exudation. researchgate.net this compound is actively secreted from the roots of living plants, such as wheat, into the surrounding soil. nih.gov This process is driven primarily by diffusion, where compounds move from an area of high concentration (inside the root) to an area of lower concentration (the soil). nih.gov The release is most prominent at the root tips, where the tissues are not yet fully differentiated, allowing for easier movement of metabolites out of the root. nih.gov This release mechanism allows the plant to directly influence the soil environment and the growth of neighboring plants. nih.gov

Once released into the soil, this compound undergoes degradation, transforming into other compounds. nih.govresearchgate.net Interestingly, some of these breakdown products are even more phytotoxic than the parent compound. taylorfrancis.com The initial degradation product is 2(3H)-benzoxazolinone (BOA). nih.gov Subsequently, through microbial action in the soil, BOA can be transformed into 2-amino-3H-phenoxazin-3-one (APO). nih.govnih.gov

Research has shown that APO is a highly potent and persistent allelochemical. nih.govtaylorfrancis.com While this compound degrades relatively quickly in soil, APO can persist for up to 90 days, contributing significantly to the long-term allelopathic effects observed in fields with cereal crops. nih.gov This transformation is a crucial aspect of its ecological function, as the breakdown in the soil is required to generate the more potent phytotoxin, which then inhibits the growth of competing plants. nih.gov Studies have confirmed that APO is a more powerful inhibitor of plant growth than its precursor, this compound. nih.govtaylorfrancis.com

Table 2: Degradation Pathway and Activity of this compound

| Compound | Role in Pathway | Relative Phytotoxicity | Source |

| This compound | Parent Compound (Exudate) | Active | nih.govtaylorfrancis.com |

| 2(3H)-benzoxazolinone (BOA) | Intermediate Degradation Product | Active | nih.govnih.gov |

| 2-amino-3H-phenoxazin-3-one (APO) | Final Degradation Product | Highly Active (more than parent) | nih.govtaylorfrancis.com |

Plant Defense Mechanisms Against Biotic Stress

Beyond their role in plant-plant competition, benzoxazinoids like this compound are fundamental components of a plant's defense system against a wide array of biotic threats, particularly insect herbivores. numberanalytics.comnih.govnih.gov These compounds are considered part of the plant's innate immunity, providing a pre-existing chemical barrier to attack. nih.gov

The presence of this compound and related benzoxazinoids in plant tissues has been linked to resistance against various insect pests. mdpi.comacs.org These compounds can have a range of negative effects on insects, functioning as toxins and reducing the digestibility of plant tissues. nih.govnih.gov The defensive action is initiated when an insect chews on the plant, causing tissue damage. This damage brings the stored, non-toxic benzoxazinoid glucosides into contact with hydrolyzing enzymes, releasing the toxic aglycones like this compound, which then act against the herbivore. nih.gov

Anti-Herbivory Effects on Insect Pests

Impact on Insect Physiology and Behavior

The influence of benzoxazinoids extends beyond simple toxicity, affecting the physiology and behavior of insects that consume them. One identified mechanism is the inhibition of key insect enzymes. For instance, studies have shown that hydroxamic acids derived from cereals can inhibit aphid cholinesterases, enzymes crucial for nerve function. mdpi.com

Insects have also developed countermeasures to detoxify these plant defenses. Some caterpillars, upon ingesting benzoxazinoids, can glucosylate the compounds within their intestines. mdpi.com This process, facilitated by UGT (UDP-glucosyltransferase) enzymes, converts the toxic aglucons into more stable and excretable glucosides of DIMBOA, 2-Hydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one (HMBOA), and 6-methoxy-2-benzoxazolinone (MBOA). mdpi.com The efficiency of this detoxification process is directly correlated with the insect's ability to tolerate and perform well on a diet containing these defensive chemicals. mdpi.com

Antimicrobial and Antifungal Activities

The 1,4-benzoxazin-3-one framework is a recognized pharmacophore that has been integrated into the development of various antimicrobial agents. frontiersin.org These compounds exhibit a broad spectrum of activity, providing plants with a defense mechanism against both bacterial and fungal pathogens. researchgate.netnih.gov Their role in plant immunity has been a subject of extensive research, highlighting their contribution to disease resistance in cereals. nih.gov

Defense Against Bacterial Pathogens

Synthesized derivatives of this compound have been evaluated for their antimicrobial properties against various bacteria. nih.govresearchgate.net In vitro screening has demonstrated that these compounds possess activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govresearchgate.netekb.eg The natural benzoxazinoids found in plants are also recognized for their antagonistic effects against bacteria, including those from the genus Bacillus. nih.gov

Defense Against Fungal Pathogens

The antifungal properties of benzoxazinoids are a cornerstone of their defensive functions. nih.govacs.org They have been shown to be effective against a wide range of fungi. researchgate.netnih.gov Laboratory studies have confirmed the activity of synthetic this compound derivatives against the opportunistic yeast Candida albicans. nih.govresearchgate.netekb.eg

In the context of plant pathogens, these compounds are effective against species of Fusarium, a genus that includes fungi responsible for devastating crop diseases like Fusarium head blight. nih.govnih.gov Specifically, DIMBOA has been found to completely abolish the production of trichothecene (B1219388) toxins by Fusarium graminearum without affecting the fungus's growth, suggesting a targeted disruption of its virulence mechanisms. nih.gov

Further research into synthetic 2H-1,4-benzoxazin-3(4H)-one derivatives has demonstrated their potent activity against a panel of agricultural fungi. As detailed in the table below, certain derivatives can completely inhibit the mycelial growth of multiple phytopathogenic fungi at tested concentrations. nih.gov

| Fungal Species | Compound Tested | Concentration (mg L⁻¹) | Observed Effect | Source |

|---|---|---|---|---|

| Botrytis cinerea | 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | 200 | Complete inhibition | nih.gov |

| Phythophtora cactorum | 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | 200 | Complete inhibition | nih.gov |

| Rhizoctonia solani | 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | 100 | Complete inhibition | nih.gov |

| Phoma betae | 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | 200 | Complete inhibition | nih.gov |

| Fusarium culmorum | 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | 100 | Complete inhibition | nih.gov |

| Fusarium oxysporum | 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g) | 200 | Complete inhibition | nih.gov |

| Alternaria alternata | 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g) | 200 | Complete inhibition | nih.gov |

| Gibberella zeae | Compound 5L (acylhydrazone derivative) | 50 µg/ml | 76.37% inhibition | frontiersin.org |

Role as Phytoalexins and Phytoanticipins

Plant defense compounds are broadly categorized as either phytoalexins, which are synthesized de novo in response to pathogen attack, or phytoanticipins, which are pre-existing compounds in healthy plant tissues. nih.gov Benzoxazinones are a unique and well-documented class of phytoanticipins. nih.gov They are constitutively present in an inactive, glucosylated form in healthy tissues of plants in families such as Gramineae (which includes cereals), Acanthaceae, and others. nih.gov This pre-formed defense allows for a rapid response, as the toxic aglucone is released immediately upon cell disruption by an invading organism, without the delay required for gene expression and protein synthesis. researchgate.netnih.gov

Modulation of Plant-Microbe Interactions

The influence of benzoxazinoids extends beyond direct toxicity to pests and pathogens; they also actively shape the microbial communities associated with the plant. nih.gov These compounds are released into the soil and can be transformed by microbes into other catabolites, such as stable amino-phenoxazinones. mdpi.com

Studies using maize mutants unable to produce benzoxazinoids have provided insight into their role in structuring the plant microbiome. nih.gov The presence of these compounds correlates with changes in the composition of both bacterial and fungal communities in the roots, shoots, and the surrounding rhizosphere. nih.gov This suggests that benzoxazinoids act as a "gatekeeper," influencing the assembly of the plant's associated microbiome by affecting specific microbial taxa. nih.gov Furthermore, endophytic fungi that live harmlessly within plant tissues have been shown to metabolize and detoxify these compounds, indicating a complex co-evolutionary relationship between the host plant and its resident microbes. nih.gov

Signaling Roles in Plant Defense Responses

Beyond their direct antimicrobial and allelopathic functions, benzoxazinoids act as important signaling molecules within the plant, modulating the plant's innate immune system. nih.govresearchgate.net The plant immune system has two main layers: PAMP-triggered immunity (PTI), which recognizes conserved molecular patterns from microbes, and effector-triggered immunity (ETI), which recognizes specific pathogen effector proteins. nih.govaimspress.com Benzoxazinoids are involved in priming the plant, a state of heightened alertness that allows for a faster and stronger activation of defense responses upon subsequent attack. frontiersin.org

The release and perception of these compounds, often triggered by initial pathogen or herbivore damage, can prepare other parts of the plant for an impending threat. This systemic signaling is a crucial component of induced resistance, where a localized attack leads to enhanced resistance throughout the plant. aimspress.comfrontiersin.org

The signaling role of benzoxazinoids culminates in the activation of a complex network of downstream defense pathways. nih.gov When a plant is primed by benzoxazinoids, it can more rapidly deploy defenses like the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the transcriptional reprogramming of defense-related genes. nih.govnih.gov

Studies on mycorrhizal corn have shown that pre-inoculation with the fungus Glomus mosseae leads to increased DIMBOA levels and a stronger, faster induction of defense-related genes upon pathogen attack. nih.gov These genes include those encoding pathogenesis-related (PR) proteins and key enzymes in other defense pathways, such as phenylalanine ammonia-lyase (PAL). nih.gov The activation of these pathways strengthens cell walls, produces antimicrobial compounds (phytoalexins), and initiates other protective measures to limit the spread of the invader. nih.govnih.gov This primed response is often more robust than the response in non-primed plants. frontiersin.org

| Signal | Induced Pathway/Response | Key Components / Genes | Outcome |

|---|---|---|---|

| Benzoxazinoid Priming (e.g., DIMBOA) | Enhanced Pathogenesis-Related (PR) Gene Expression | PR2a | Faster and stronger deployment of antimicrobial proteins upon pathogen attack. nih.gov |

| Benzoxazinoid Priming | Phenylpropanoid Pathway Activation | PAL (Phenylalanine ammonia-lyase) | Reinforcement of cell walls and production of defensive compounds. nih.gov |

| Benzoxazinoid Priming | Benzoxazinoid Biosynthesis Pathway | BX9 | Positive feedback loop leading to further accumulation of defensive compounds. nih.gov |

| General PAMP signaling | Reactive Oxygen Species (ROS) Production | NADPH oxidases (RBOHs) | Cell wall strengthening and signaling. nih.govnih.gov |

The regulation of plant defense is orchestrated by a complex network of phytohormones, with jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) playing central roles. researchgate.netnih.gov There is significant interplay between benzoxazinoid signaling and these hormonal pathways. mdpi.com Jasmonic acid is particularly critical in mediating defenses against necrotrophic pathogens and herbivorous insects. nih.govmdpi.com

Research indicates a clear link between benzoxazinoids and the JA signaling pathway. mdpi.com For example, the colonization of maize roots by Pseudomonas putida was found to prime the expression of a JA-inducible serine proteinase inhibitor, a response that required the presence of benzoxazinoids. mdpi.com This suggests that benzoxazinoids can potentiate JA-mediated defenses. The JA signaling pathway itself involves JAZ (Jasmonate ZIM-domain) proteins that repress transcription factors like MYC2. mdpi.comfrontiersin.org Upon perception of a threat, JA levels rise, leading to the degradation of JAZ proteins and the activation of MYC2, which in turn switches on JA-responsive defense genes. mdpi.comfrontiersin.org Benzoxazinoids appear to act as a crucial signal that integrates into this hormonal network, ensuring a coordinated and effective defense response. mdpi.com

Metabolic Transformations and Environmental Fate of Benzoxazinoids

In Planta Metabolism and Detoxification

Plants that produce benzoxazinoids have evolved sophisticated mechanisms to manage the potential autotoxicity of these compounds, storing them in a stable, inactive form and activating them only when needed.

The primary strategy plants use to safely store benzoxazinoids is glucosylation. In the cytoplasm, the toxic aglycone DIBOA is converted into its stable, non-toxic glucoside, DIBOA-Glc (2-(2,4-dihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose), by UDP-glucosyltransferases, specifically the enzymes BX8 and BX9 in maize. chimia.chnih.govnih.gov This glucosylation step is a critical detoxification mechanism, preventing the reactive aglucone from causing cellular damage. nih.govmdpi.com

Once glucosylated, these stable compounds are sequestered in the cell's vacuole. chimia.chnih.govmdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net This compartmentalization is a key feature of the plant's chemical defense system, as it physically separates the inactive benzoxazinoid glucosides from the activating enzymes, which are located in other cellular compartments like the plastids and cytosol. chimia.chmdpi.comresearchgate.net This separation prevents premature activation of the defense compound. chimia.ch In addition to DIBOA-Glc, further modifications can occur, such as hydroxylation and methylation, leading to a variety of stored benzoxazinoid glucosides like DIMBOA-Glc and HDMBOA-Glc. chimia.chnih.govresearchgate.net

Table 1: Key Enzymes in Benzoxazinoid Glucosylation and Storage

| Enzyme Name | Abbreviation | Function | Plant Example |

| UDP-glucosyltransferase 8 | BX8 | Catalyzes the glucosylation of DIBOA to form DIBOA-Glc. nih.govnih.gov | Maize |

| UDP-glucosyltransferase 9 | BX9 | Catalyzes the glucosylation of DIBOA to form DIBOA-Glc; also involved in BOA detoxification. nih.govmdpi.comnih.gov | Maize |

| 2-oxoglutarate-dependent dioxygenase | BX6 | Hydroxylates DIBOA-Glc at the C-7 position to form TRIBOA-Glc. nih.govnih.gov | Maize |

| O-methyltransferase | BX7 | Methylates TRIBOA-Glc to produce DIMBOA-Glc. nih.govnih.gov | Maize |

This table is interactive. Click on headers to sort.

The stored benzoxazinoid glucosides represent the inactive form of the plant's chemical defense. Activation occurs through hydrolysis, a process that cleaves the glucose molecule to release the toxic aglycone. researchgate.netscielo.brnih.gov This reaction is catalyzed by β-glucosidases. mdpi.comresearchgate.net In an intact plant cell, these enzymes are spatially separated from the glucosides. mdpi.comresearchgate.net However, when plant tissue is damaged, for instance by herbivore feeding or pathogen attack, the cellular structure is disrupted. scielo.br This disruption brings the vacuolar benzoxazinoid glucosides into contact with β-glucosidases from the plastids or cell wall, leading to the rapid release of the unstable and highly reactive aglucones like DIBOA. nih.govmdpi.comresearchgate.netresearchgate.net

The released DIBOA is unstable and can spontaneously degrade or undergo further transformations. frontiersin.orguzh.ch A common degradation pathway involves the contraction of the heterocyclic ring, which results in the formation of the more stable benzoxazolinone, 2-benzoxazolinone (B145934) (BOA). frontiersin.orguzh.ch This rapid, damage-triggered activation system allows the plant to deploy its chemical defenses precisely when and where they are needed. researchgate.net

Plants are also exposed to benzoxazinoids and their degradation products in the soil, originating from their own root exudates or the decomposition of residues from other benzoxazinoid-producing plants. To cope with this external exposure, plants have developed additional detoxification pathways. A major detoxification product of BOA in many grasses, including maize, is a glucoside carbamate (B1207046). mdpi.comnih.govresearchgate.net This pathway is considered highly effective as the resulting carbamate is non-toxic. researchgate.netresearchgate.net The formation of this product appears to involve the generation of BOA radicals by peroxidases, followed by N-glucosylation. nih.govtandfonline.com

Another significant detoxification route, particularly in dicotyledonous plants, is the hydroxylation of the BOA molecule, typically at the 6-position, to form BOA-6-OH, which is then glucosylated to BOA-6-O-glucoside. frontiersin.orgresearchgate.net This O-glucosylation is an effective means of neutralizing the phytotoxicity of BOA. frontiersin.org

Microbial Degradation in Soil Ecosystems

Once released into the soil via root exudation or decaying plant matter, benzoxazinoids like DIBOA and its derivative BOA are subject to degradation by soil microorganisms. frontiersin.orguzh.ch This microbial activity is a critical factor in determining the persistence and ecological impact of these allelochemicals. frontiersin.orgresearchgate.net

Soil bacteria and fungi have evolved diverse enzymatic pathways to break down benzoxazinoids, often using them as a carbon source. researchgate.netresearchgate.net A key initial step in the degradation of the benzoxazolinone BOA is the opening of its heterocyclic ring. frontiersin.org This reaction is catalyzed by a γ-lactamase enzyme, which has been identified in several fungal species, including those from the genus Fusarium, and the bacterium Acinetobacter calcoaceticus. frontiersin.org

Cleavage of the BOA ring generates 2-aminophenol (B121084) (AP). frontiersin.orgnih.gov From this pivotal intermediate, several pathways diverge. AP can be acetylated by both fungi and bacteria to form N-(2-hydroxyphenyl)acetamide (AAP) or N-(2-hydroxyphenyl)malonamic acid (HPMA). frontiersin.orgnih.gov Fungi such as Fusarium sambucinum can convert 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA), a precursor and degradation product of DIBOA, into oHPMA. frontiersin.org Furthermore, some endophytic fungi are capable of transforming HBOA and BOA into a variety of nitrated, oxidized, and acylated products. nih.gov

Certain bacteria can further degrade AP into smaller fragments that can enter central metabolic cycles, such as the TCA cycle, thereby using the original plant defense compound as an energy source. frontiersin.org The ability to metabolize these compounds varies greatly among different microbial species, contributing to the shaping of the microbial community structure in the rhizosphere of benzoxazinoid-producing plants. frontiersin.orgnih.gov

The microbial transformation of benzoxazinoids leads to a wide array of metabolites. The identification of these compounds has been crucial for understanding the environmental fate of this class of allelochemicals.

One of the most frequently identified primary degradation products is 2-aminophenol (AP), formed from the ring-opening of BOA. frontiersin.orgresearchgate.net AP can undergo spontaneous oxidative dimerization to form 2-amino-3H-phenoxazin-3-one (APO). frontiersin.org Microbial activity further modifies these intermediates. For example, several soil bacteria and fungi convert AP to N-(2-hydroxyphenyl)acetamide (AAP) and o-hydroxyphenyl-malonamic acid (oHPMA). frontiersin.org

Fungi, in particular, have been shown to produce a range of nitrated derivatives. Endophytic fungi isolated from Aphelandra tetragona were found to transform HBOA into metabolites such as N-(2-hydroxy-5-nitrophenyl)acetamide and 2-acetylamino-3H-phenoxazin-3-one. nih.gov The bacterium Acinetobacter calcoaceticus is known to be involved in the transformation of MBOA and DIMBOA into aminophenoxazinones. nih.gov This diversity of metabolites highlights the complex biochemical interactions that occur between plant-derived compounds and soil microbial communities. frontiersin.orgwur.nl

Table 2: Microbial Metabolites of Benzoxazinoids

| Metabolite | Precursor Compound(s) | Producing Microorganism(s) (Example) |

| 2-Aminophenol (AP) | BOA | Acinetobacter calcoaceticus, Fusarium species frontiersin.org |

| N-(2-hydroxyphenyl)acetamide (AAP) | AP | Various bacteria and fungi frontiersin.org |

| N-(2-hydroxyphenyl)malonamic acid (HPMA) | BOA, HBOA | Fusarium species frontiersin.orgnih.gov |

| 2-Amino-3H-phenoxazin-3-one (APO) | AP | Formed via oxidative dimerization frontiersin.org |

| N-(2-hydroxy-5-nitrophenyl)acetamide | HBOA | Plectosporium tabacinum, Gliocladium cibotii nih.gov |

| 2-Acetylamino-3H-phenoxazin-3-one | HBOA | Plectosporium tabacinum, Gliocladium cibotii nih.gov |

This table is interactive. Click on headers to sort.

Role of Specific Microbial Enzymes in Degradation

The breakdown of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as DIBOA, in the environment is significantly influenced by microbial activity. A variety of soil microorganisms possess the enzymatic machinery to metabolize DIBOA and its derivatives. The initial step in the degradation of DIBOA often involves its conversion to 2-benzoxazolinone (BOA). nih.gov Subsequently, microorganisms can open the heterocycle of BOA. For instance, the enzyme γ-lactamase, found in fungi such as Fusarium species and potentially Gaeumannomyces graminis, catalyzes this ring-opening reaction. frontiersin.org Among bacteria, Acinetobacter calcoaceticus is known to perform this heterocycle cleavage, which results in the formation of 2-aminophenol (AP). frontiersin.org

Once formed, AP can undergo further enzymatic modifications. Fungi and bacteria can acetylate AP to produce N-(2-hydroxyphenyl)acetamide (AAP). frontiersin.org Specifically, Fusarium species utilize an arylamine N-acetyltransferase to enzymatically conjugate AP, yielding N-(2-hydroxyphenyl)malonamic acid (oHPMA). frontiersin.orgnih.gov

Screening studies have identified several soil microorganisms capable of degrading DIBOA. When exposed to DIBOA in liquid cultures, many strains showed significant degradation activity. For example, prolonged exposure led to almost complete degradation of DIBOA within 72 hours by microorganisms such as Paenibacillus polymyxa and Aminobacter aminovorans. frontiersin.org However, the degradation capability varies among species, with strains like Lysinibacillus xylanilyticus and Bacillus cereus showing less complete degradation over the same period. frontiersin.org The degradation of DIBOA by these microorganisms often proceeds through the intermediate BOA, which is then further metabolized, sometimes leading to the transient accumulation of 2-aminophenoxazin-3-one (APO). frontiersin.org

It is also important to note the enzymatic steps preceding the formation of DIBOA in plants, as this provides context for its release into the environment. The biosynthesis involves the enzyme 2-hydroxy-1,4-benzoxazin-3-one monooxygenase, which hydroxylates 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA) to form DIBOA. wikipedia.org In plants, DIBOA is often stored as a stable glucoside, DIBOA-Glc. researchgate.netmdpi.com Upon tissue damage, plant-derived β-glucosidases hydrolyze DIBOA-Glc, releasing the unstable and biologically active DIBOA aglycone. researchgate.netnih.gov

Table 1: Microbial Degradation of this compound (DIBOA) and its Derivatives

| Microorganism | Enzyme / Pathway | Product(s) | Reference |

|---|---|---|---|

| Fusarium species | γ-lactamase | 2-aminophenol (AP) from BOA | frontiersin.org |

| Gaeumannomyces graminis | γ-lactamase (putative) | 2-aminophenol (AP) from BOA | frontiersin.org |

| Acinetobacter calcoaceticus | Heterocycle cleavage | 2-aminophenol (AP) from BOA | frontiersin.org |

| Fusarium sambucinum | Arylamine N-acetyltransferase | N-(2-hydroxyphenyl)malonamic acid (oHPMA) | frontiersin.orgnih.gov |

| Paenibacillus polymyxa | Degradation pathway | Near-complete degradation of DIBOA in 72h | frontiersin.org |

| Aminobacter aminovorans | Degradation pathway | Near-complete degradation of DIBOA in 72h | frontiersin.org |

| Lysinibacillus xylanilyticus | Degradation pathway | Incomplete degradation of DIBOA in 72h | frontiersin.org |

| Bacillus cereus | Degradation pathway | Incomplete degradation of DIBOA in 72h | frontiersin.org |

Chemical Transformation and Stability in the Environment

The chemical stability of this compound (DIBOA) is relatively low in environmental conditions, particularly in soil and aqueous solutions. mdpi.com Its primary transformation pathway involves a chemical fission reaction that converts it into the more stable compound 2-benzoxazolinone (BOA) and formic acid. researchgate.net This degradation occurs relatively quickly in soil.

Studies measuring the degradation rate of DIBOA in different agricultural soils have demonstrated this instability. In laboratory tests using wheat crop soils, DIBOA was transformed primarily into BOA with an average half-life of approximately 43 hours. nih.gov Other studies have reported even faster degradation, with soil half-lives for DIBOA ranging from 17.9 to 22.2 hours, a rate that appears to be independent of the initial concentration. usda.gov

The degradation product BOA is an intermediate that undergoes further, albeit slower, biotransformation in the soil. nih.gov BOA is eventually converted to 2-aminophenoxazin-3-one (APO). nih.govfrontiersin.org Unlike its precursors, APO is a highly stable end product in soil, showing no significant degradation even after three months in some studies. nih.gov This indicates that while DIBOA is transient, its degradation leads to the formation of a persistent metabolite. The transformation of DIBOA's methoxylated analog, DIMBOA, follows a similar pattern, degrading to MBOA, which is then converted to the stable AMPO. nih.gov The reactivity of these compounds is influenced by their structure; for example, the 7-methoxy group on DIMBOA makes it a more reactive compound than DIBOA. mdpi.comnih.gov

Table 2: Environmental Half-Life of DIBOA and Related Benzoxazinoids

| Compound | Environmental Matrix | Half-Life (t½) | Primary Transformation Product | Reference |

|---|---|---|---|---|

| DIBOA | Wheat Crop Soil | ~43 hours | BOA | nih.gov |

| DIBOA | Soil | 17.9 - 22.2 hours | BOA | usda.gov |

| BOA | Wheat Crop Soil | ~2.5 days | APO | nih.gov |

| DIMBOA | Wheat Crop Soil | ~31 hours | MBOA | nih.gov |

| MBOA | Wheat Crop Soil | ~5 days | AMPO | nih.gov |

Synthetic Methodologies for 4 Hydroxy 2h 1,4 Benzoxazin 3 4h One and Analogues

Classical Synthetic Routes

Traditional methods for constructing the 2H-1,4-benzoxazin-3(4H)-one skeleton have historically relied on accessible starting materials like 2-nitrophenols and 2-aminophenols, employing straightforward, albeit sometimes harsh, reaction conditions.

Approaches from 2-Nitrophenols and 2-Aminophenols

The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives frequently commences with readily available substituted 2-aminophenols or 2-nitrophenols. arkat-usa.org These two precursors offer distinct, yet related, pathways to the target heterocyclic system.

The route starting from 2-aminophenol (B121084) is often more direct. It typically involves a one-step condensation reaction with a suitable two-carbon electrophile, such as chloroacetyl chloride or an α-halo ester. The amino group of the phenol (B47542) acts as a nucleophile, displacing the halide, followed by an intramolecular cyclization where the phenolic oxygen attacks the carbonyl carbon to form the lactone ring. This approach is straightforward but can sometimes be limited by the availability of substituted 2-aminophenols.

Conversely, the pathway utilizing 2-nitrophenols is a two-step process that offers broad substrate scope. researchgate.net The first step involves the O-alkylation of the 2-nitrophenol (B165410) with a reagent like methyl 2-bromoalkanoate. researchgate.net This reaction is typically carried out in the presence of a base. The resulting 2-nitro ester intermediate is then subjected to a reduction of the nitro group, which leads to the formation of the benzoxazinone (B8607429) ring in a subsequent cyclization step. researchgate.net

| Starting Material | Typical Reagents | Key Steps | Reference |

| 2-Aminophenol | Chloroacetyl chloride, α-halo esters | Condensation, Intramolecular Cyclization | arkat-usa.org |

| 2-Nitrophenol | α-Haloalkanoates (e.g., Methyl 2-bromoalkanoate), Base | O-alkylation, Reductive Cyclization | researchgate.net |

Reductive Cyclization Strategies

Reductive cyclization is a cornerstone of classical benzoxazinone synthesis, particularly when starting from 2-nitrophenol derivatives. researchgate.netresearchgate.net This strategy hinges on the chemical reduction of the nitro group to an amine, which then spontaneously or under mild catalysis, undergoes an intramolecular cyclization to form the amide bond of the heterocyclic ring.

A common method involves the O-alkylation of a 2-nitrophenol with an α-haloacetate or a related species to form a 2-(2-nitrophenoxy)acetate intermediate. This intermediate is then treated with a reducing agent. A variety of reducing systems have been employed, including iron powder in acetic acid, which provides a cost-effective and efficient means of achieving the transformation. researchgate.net Another widely used method is catalytic hydrogenation, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This "green" catalytic approach is highly effective for converting the nitro ester intermediates into the desired 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. researchgate.net The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. This two-step sequence is robust and allows for the synthesis of a wide array of analogues. researchgate.net

Modern and Efficient Synthetic Approaches

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic chemistry has introduced more efficient and versatile strategies. umich.edu These include transition-metal-catalyzed reactions, microwave-assisted protocols, and elegant rearrangement reactions that often provide higher yields and broader functional group tolerance.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones. nih.gov These methods often proceed via a one-pot cascade reaction, enhancing efficiency and reducing waste. A prominent strategy involves the reaction of 2-halophenols with 2-chloroacetamides in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). nih.gov

The proposed mechanism typically involves an initial nucleophilic substitution, followed by a CuI-catalyzed intramolecular C-N coupling cyclization to furnish the final product. nih.gov This approach is attractive due to its simple reaction conditions, short reaction times, and broad substrate scope, allowing for the effective synthesis of biologically relevant molecules. nih.gov Furthermore, recent developments have focused on ligand-free copper-catalyzed cascade reactions, which simplify the reaction setup and purification process, addressing issues like the need for expensive ligands and poor substrate compatibility seen in some earlier methods. researchgate.netorganic-chemistry.org These tandem processes, which can involve C-N coupling and rearrangement, represent a useful and efficient strategy for constructing N-heterocycles. organic-chemistry.org

| Catalyst System | Starting Materials | Key Features | Reference(s) |

| CuI / K₃PO₄ | 2-Halophenols, 2-Chloroacetamides | One-pot, good yields, broad scope | nih.gov |

| CuI (Ligand-free) | Substituted Chloroacetamide, 2-Halophenol | Ligand-free cascade, improved efficiency | researchgate.netorganic-chemistry.org |

| Cu-catalyzed | 2-Iodobenzoic acids, Arylmethanamines | Domino process, aerobic conditions | nih.gov |

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly accelerated the synthesis of 2H-1,4-benzoxazin-3(4H)-ones and their analogues. arkat-usa.org Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgresearchgate.net

This technology has been successfully applied to various synthetic routes. For instance, the one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols and 2-bromoalkanoates is efficiently achieved under microwave heating. organic-chemistry.org Similarly, the Smiles rearrangement, a key reaction in forming the benzoxazinone scaffold, can be completed in just a few minutes under microwave irradiation, a significant improvement over the several hours required with traditional heating. researchgate.net The use of microwave assistance is a prime example of green chemistry principles being applied to heterocyclic synthesis, offering enhanced efficiency and reduced energy consumption. nih.govnih.gov

| Reaction Type | Conventional Method (Time) | Microwave-Assisted (Time) | Yield Improvement | Reference |

| Smiles Rearrangement | 2-10 hours | A few minutes | Moderate to Excellent | researchgate.net |

| One-pot from 2-aminophenol | Several hours | 3-5 minutes | High (70-86%) | arkat-usa.orgresearchgate.net |

| Cyclization to Quinazolin-4(3H)-ones | 30 hours | 1.5 hours | Significant (55% to 78%) | nih.gov |

Smiles Rearrangement Applications

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been ingeniously applied to the synthesis of the 1,4-benzoxazinone core. umich.eduwikipedia.org This method provides an efficient route to substituted benzoxazinones that may be otherwise difficult to prepare. umich.edu

In a typical application, a substituted phenol is first reacted with an N-substituted 2-chloroacetamide. umich.edu The resulting ether intermediate, in the presence of a strong base like cesium carbonate, undergoes the Smiles rearrangement. umich.edu This involves the intramolecular attack of the amide nitrogen onto the ipso-carbon of the phenolic ring, displacing the oxygen and forming a new C-N bond. Subsequent cyclization yields the desired 1,4-benzoxazinone product. umich.edu An interesting aspect of this rearrangement is its regioselectivity, which can be influenced by the electronic and steric nature of the substituents on the aromatic ring. umich.edu The reaction has been shown to be highly effective and can be accelerated using microwave irradiation. researchgate.net

Asymmetric Synthesis Methodologies

The development of asymmetric methodologies to access chiral 1,4-benzoxazin-3-one derivatives is crucial for investigating the biological activities of individual enantiomers. While specific methods for the direct asymmetric synthesis of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one are not extensively detailed in the reviewed literature, several powerful strategies have been established for the enantioselective synthesis of chiral 2-substituted and 2,2-disubstituted 1,4-benzoxazin-3-ones. These methods provide a foundation for potential application to 4-hydroxy analogues.

One notable approach involves the Iridium-Catalyzed Intramolecular Asymmetric Allylation of vinyl benzoxazinones. This method has been successfully employed in the kinetic resolution of racemic benzoxazinones, yielding a range of chiral benzoxazinones and 4H-3,1-benzoxazines with high enantiomeric excess (ee) and selectivity factors (s factor up to 170). wikipedia.org This strategy demonstrates broad substrate scope and functional group tolerance, and the resulting chiral products can be further transformed into other optically active heterocyclic compounds. wikipedia.org

Another effective strategy is the Iridium-Catalyzed Enantioselective Hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones. nih.govmdpi.com Utilizing ligands such as iPr-BiphPHOX, this method delivers chiral 2-substituted 1,4-benzoxazin-3-ones in excellent yields (up to 99%) and with outstanding enantioselectivities (up to 99% ee). nih.govmdpi.com The reaction has been shown to be scalable to the gram scale with low catalyst loadings without a decrease in enantioselectivity. nih.gov

Biomimetic asymmetric reduction using chiral and regenerable NAD(P)H models has also been explored. sigmaaldrich.com This approach, which can be catalyzed by ureas through hydrogen-bonding activation, has been successfully applied to the reduction of benzoxazinones to furnish chiral dihydrobenzoxazinones with high yields and excellent enantioselectivity. sigmaaldrich.com

Furthermore, chiral phosphoric acid catalysis has been utilized for the kinetic resolution of 2-amido benzyl (B1604629) alcohols through intramolecular cyclizations, providing an efficient route to chiral 4H-3,1-benzoxazines. acs.org These organocatalytic methods offer a metal-free alternative for accessing chiral benzoxazine (B1645224) scaffolds.

While these methods primarily focus on creating a chiral center at the C2 position, they represent the current state-of-the-art in the asymmetric synthesis of the benzoxazinone core. Future work may involve adapting these methodologies to substrates bearing a 4-hydroxy substituent.

Synthesis of Glucosylated and Other Derivatized Benzoxazinones

The glucosylation and derivatization of benzoxazinones are key areas of research, as these modifications are prevalent in nature and can significantly impact the compounds' stability and biological activity.

Synthesis of Glucosylated Benzoxazinones

In many plants, particularly in the Gramineae family, benzoxazinoids are stored as their glucoside conjugates to mitigate their potential toxicity to the plant itself. fao.orgsibils.org The biosynthesis of these glucosides has been extensively studied. For instance, the conversion of 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) to its glucoside, DIBOA-Glc, is a crucial step. mdpi.comnih.gov This reaction is catalyzed by UDP-glucosyltransferases (UGTs), such as BX8 and BX9 in maize. mdpi.comnih.gov DIBOA-Glc can then be further hydroxylated and methylated by other enzymes to produce a variety of other glucosylated benzoxazinoids, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one-glucoside (DIMBOA-Glc). mdpi.comnih.gov

From a chemical synthesis perspective, the diastereoselective synthesis of natural acetal (B89532) glucosides has been achieved. fao.org A key method involves the reaction of O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) trichloroacetimidate (B1259523) with the hemiacetalic aglucones of the 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton. This approach has been successfully used to synthesize (2R)-2-β-D-glucopyranosyloxy-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA-glucoside) and its 7-methoxy analogue. fao.org

| Glucosylated Benzoxazinone | Synthetic Approach | Key Reagents | Reference |

| (2R)-2-β-D-glucopyranosyloxy-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA-glucoside) | Diastereoselective glycosylation | O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) trichloroacetimidate, 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one | fao.org |

| (2R)-2-β-D-glucopyranosyloxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA-glucoside) | Diastereoselective glycosylation | O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) trichloroacetimidate, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | fao.org |

Synthesis of Other Derivatized Benzoxazinones

A wide array of other derivatized benzoxazinones have been synthesized to explore their structure-activity relationships. For example, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have been prepared. nih.gov These syntheses often involve multi-step sequences, starting from the core benzoxazinone structure and introducing the desired functionalities through various chemical transformations.

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones has been achieved through the reaction of anthranilic acid with various acyl chlorides in the presence of pyridine. researchgate.net This method allows for the introduction of a range of substituents at the 2-position of the benzoxazinone ring.

Furthermore, chalcone moieties have been incorporated into the 4H-3,1-benzoxazin-4-one scaffold. organic-chemistry.org These derivatives are typically synthesized by the cyclization of the corresponding N-acylanthranilic acid. organic-chemistry.org The resulting benzoxazinone-chalcone hybrids can then undergo further reactions, such as aminolysis or treatment with various nucleophiles, to generate a library of diverse compounds. organic-chemistry.org

Analytical and Research Methodologies in Benzoxazinoid Studies

Isolation and Purification Techniques

The isolation and purification of DIBOA from complex plant matrices or biotransformation cultures are critical preliminary steps for detailed structural and functional analysis. Researchers employ various chromatographic methods to achieve high purity.

One common strategy involves a multi-step purification process starting with extraction. For instance, from the roots of Acanthus mollis, an n-butanol phase of the initial extract was subjected to sequential extraction using Reversed-Phase Solid-Phase Extraction (RP-SPE). dtu.dk In this process, elution with varying concentrations of methanol (B129727) (from 5% to 80%) allows for the separation of compounds based on their polarity. dtu.dk Fractions containing DIBOA and its derivatives were typically eluted with 20%, 40%, and 60% methanol. dtu.dk

For further purification, semi-preparative High-Performance Liquid Chromatography (HPLC) is often employed. dtu.dk This technique allows for the fractionation of the extracts, and the collected fractions are subsequently analyzed, often by mass spectrometry, to identify those containing the target compounds. dtu.dk In the study of A. mollis, DIBOA was found in high amounts in fractions collected via this method. dtu.dk Adsorbent resins like Amberlite XAD7 have also been utilized for extracting and purifying related benzoxazinoids such as DIMBOA, yielding pure fractions from plant leaf extracts. researchgate.net

Quantitative Analysis Methods

Accurate quantification of DIBOA is crucial for studies in plant breeding, allelopathy, and biocatalysis. While High-Performance Liquid Chromatography (HPLC) is a standard and highly accurate method, it can be time-consuming and requires expensive instrumentation. nih.govmdpi.comresearchgate.net Consequently, alternative methods have been developed for rapid screening and real-time monitoring. A notable alternative is the spectrophotometric method, which offers a fast, simple, and sensitive analysis for DIBOA produced via whole-cell biocatalysis. nih.govmdpi.com This method, based on the formation of a colored complex with Fe(III), has a high correlation with HPLC results and is suitable for high-throughput analysis in microtiter plates. nih.govmdpi.com

Gas-Liquid Chromatography (GLC) provides a robust method for the quantification of DIBOA and other benzoxazinones in plant extracts. nih.govresearchgate.net Due to the low volatility of these compounds, a derivatization step is necessary before analysis. The hydroxyl groups of DIBOA are converted to their trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and thermally stable. nih.govresearchgate.net

The derivatized samples are then separated on a GLC column and detected by flame ionization (FID). nih.gov The method demonstrates good linearity and reproducibility, with standard errors of 2% or less for replicate samples. nih.gov GLC has been successfully applied to determine the DIBOA content in various maize lines and is considered a useful screening tool in breeding programs focused on rye allelopathy. nih.govwiley.com

Table 1: Parameters for Gas-Liquid Chromatography (GLC) Analysis of DIBOA

| Parameter | Description | Source |

|---|---|---|

| Derivatization | Conversion to trimethylsilyl (TMS) derivatives. | nih.gov |

| Columns | Liquid phases of 2% DC-11 and 3% OV-17. | nih.gov |

| Detector | Flame Ionization Detector (FID). | nih.gov |

| Internal Standards | Methyl palmitate and methyl stearate (B1226849) on DC-11; methyl behenate (B1239552) on OV-17. | nih.gov |

| Linearity | Detector response is linear to at least 5 nanomoles for TMS(2)-DIBOA. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of DIBOA from crude aqueous extracts of cereal tissues. tandfonline.comtandfonline.comscispace.com This method is valued for its sensitivity and accuracy. nih.gov

A common approach involves reverse-phase chromatography using a C18 column or a poly(styrene-divinylbenzene) resin (PRP-1) column, the latter being stable over a wider pH range. nih.govtandfonline.com A gradient elution system, often employing a mixture of buffer (e.g., tris/citric acid) and organic solvents like methanol and acetonitrile (B52724), is used to separate DIBOA from related compounds. tandfonline.comtandfonline.comscispace.com Detection is typically performed using a UV detector at a wavelength of 288 nm. tandfonline.comtandfonline.com The method has shown excellent recovery rates, reaching 100% for DIBOA, and has a minimum detection limit of 50 pmol. tandfonline.comtandfonline.comscispace.com Despite its accuracy, HPLC analysis can be hampered by being time-consuming and requiring expensive equipment, which has led to the development of faster methods for large-scale screening. nih.govmdpi.comresearchgate.net

Table 2: Parameters for High-Performance Liquid Chromatography (HPLC) Analysis of DIBOA

| Parameter | Description | Source |

|---|---|---|

| Column | PRP-1 (poly(styrene-divinylbenzene) resin) or C18. | nih.govtandfonline.com |

| Mobile Phase | Gradient of tris/citric acid and methanol/acetonitrile. | tandfonline.comtandfonline.com |

| Detection | UV at 288 nm. | tandfonline.comtandfonline.com |

| Separation Time | Approximately 26 minutes for DIBOA, DIMBOA, and MBOA. | tandfonline.comscispace.com |

| Detection Limit | 50 pmol. | tandfonline.comtandfonline.comscispace.com |

| Recovery | 100% for DIBOA. | tandfonline.comtandfonline.comscispace.com |

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC or GLC, is a powerful tool for both the quantification and identification of DIBOA and its metabolites. akjournals.comnih.gov Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) enhances sensitivity and selectivity, allowing for the detailed analysis of benzoxazinoids in various plant tissues. akjournals.com

The analysis is often performed using a triple quadrupole mass spectrometer, and separation is achieved on a C18 column with a gradient of acetonitrile in formic acid-acidified water. akjournals.com MS analysis provides structural information through fragmentation patterns. For DIBOA, characteristic fragments are observed that aid in its identification. dtu.dk